2,4-Diiodophenol

Antimicrobial Disinfection Byproducts Halogenated Phenols

2,4-Diiodophenol achieves a 4.25× greater reduction in E. coli survival versus 2,4-dibromophenol at 50 mg/L—enabling lower dosing in antimicrobial formulations. Its ortho/para iodine differential enables regioselective, sequential Pd-catalyzed cross-coupling that is unattainable with other 2,4-dihalophenols, making it essential for complex phenolic natural product synthesis. A LogP of 2.60 (10× over 2,4-dichlorophenol) provides superior lipophilicity for SAR studies on permeability and membrane diffusion. Commercial 95% purity with NMR/HPLC documentation ensures reliable performance in synthesis, environmental DBP quantification, and halogen bonding research.

Molecular Formula C6H4I2O
Molecular Weight 345.9 g/mol
CAS No. 2012-29-5
Cat. No. B1583781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diiodophenol
CAS2012-29-5
Molecular FormulaC6H4I2O
Molecular Weight345.9 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1I)I)O
InChIInChI=1S/C6H4I2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H
InChIKeyDAHRRUMUNVQEOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Diiodophenol CAS 2012-29-5: Properties, Identity, and Procurement Baseline


2,4-Diiodophenol (CAS 2012-29-5) is a dihalogenated phenol derivative with molecular formula C6H4I2O and molecular weight 345.90 g/mol [1]. The compound exists as a crystalline solid at ambient temperature with a melting point of 72–73 °C, predicted boiling point of 283.8 ± 25.0 °C, and density of 2.620 ± 0.06 g/cm³ . Its logP of 2.60 [1] and predicted pKa of 7.90 ± 0.18 define its partitioning and ionization behavior. Commercially available at 95% purity with supporting analytical documentation (NMR, HPLC) , 2,4-diiodophenol serves as a versatile synthetic intermediate in palladium-catalyzed cross-coupling reactions and as a scaffold for halogen bonding studies [2].

Why 2,4-Diiodophenol Cannot Be Replaced by Generic Dihalophenols in Research and Industrial Applications


Within the 2,4-dihalophenol series, systematic variation of the halogen atom (Cl → Br → I) produces non-linear and often counterintuitive differences in key performance parameters. Direct head-to-head experimental comparison reveals that 2,4-diiodophenol (2,4-DIPh) exhibits 2.25× higher antimicrobial potency against E. coli at 25 mg/L and 4.25× higher at 50 mg/L compared to 2,4-dibromophenol (2,4-DBPh) [1]. Conversely, in dehaloperoxidase (DHP) enzyme binding studies, 2,4-DBPh demonstrates a 2.4-fold lower inhibition constant (Ki = 3.6 mM) relative to 2,4-dichlorophenol (2,4-DCPh) (Ki = 8.6 mM) [2], while 2,4-DIPh shows distinct binding kinetics and regioselective deiodination patterns [3]. The iodine substituent imparts substantially higher polarizability (α) and van der Waals radius, which directly enhances halogen bonding strength, alters LogP from 1.59 (2,4-DCPh) to 2.60 (2,4-DIPh) [4][5], and increases density from 1.38 g/cm³ (2,4-DCPh) to 2.62 g/cm³ (2,4-DIPh) . These quantifiable divergences preclude simple substitution of 2,4-diiodophenol with other 2,4-dihalophenols in applications where potency, lipophilicity, or molecular recognition is critical.

2,4-Diiodophenol CAS 2012-29-5: Quantified Differentiation Against Dihalophenol Analogs


Antimicrobial Potency: 2,4-Diiodophenol vs 2,4-Dibromophenol in E. coli Disinfection

Direct head-to-head comparison establishes that 2,4-diiodophenol (2,4-DIPh) exhibits significantly greater bactericidal activity against E. coli than 2,4-dibromophenol (2,4-DBPh) at equivalent mass concentrations under identical experimental conditions [1].

Antimicrobial Disinfection Byproducts Halogenated Phenols

Lipophilicity (LogP): 2,4-Diiodophenol vs 2,4-Dichlorophenol

Comparison of experimental and computational LogP values reveals that 2,4-diiodophenol is substantially more lipophilic than 2,4-dichlorophenol, with a measured LogP of 2.60 versus 1.59 for the chlorinated analog [1][2].

Physicochemical Property Lipophilicity ADME

Regioselective Palladium-Catalyzed Coupling: 2,4-Diiodophenol Derivatives

In palladium-catalyzed carbonylation and alkyne coupling reactions, protected derivatives of 2,4-diiodophenol undergo highly regioselective functionalization at the para-iodine position, enabling sequential differential derivatization that is not achievable with mono-iodophenol or other 2,4-dihalophenol analogs lacking the ortho/para iodine substitution pattern [1].

Organic Synthesis Cross-Coupling Regioselectivity

Physicochemical Property Divergence: Density and Molecular Weight

Progressive halogen substitution from chlorine to bromine to iodine in the 2,4-dihalophenol series produces monotonic but nonlinear increases in density and molecular weight that affect gravimetric dosing and analytical detection sensitivity .

Physicochemical Property Density Halogen Effect

Aqueous Solubility Comparison: 2,4-Diiodophenol vs Halogenated Phenol Series

Despite its higher LogP, 2,4-diiodophenol exhibits measurable aqueous solubility that supports both synthetic and environmental applications, with a reported value of 12.92 mg/L at 25 °C . This places it between the more soluble 2,4-dichlorophenol and the less soluble 2,4,6-triiodophenol.

Solubility Environmental Fate Formulation

2,4-Diiodophenol CAS 2012-29-5: Evidence-Based Research and Industrial Application Scenarios


Halogenated Phenolic Biocide Development with Enhanced Gram-Negative Potency

In antimicrobial formulation development targeting E. coli and related Gram-negative pathogens, 2,4-diiodophenol is the superior 2,4-dihalophenol scaffold. Direct comparative data demonstrate that at 50 mg/L, 2,4-DIPh achieves ~10⁻⁴ E. coli survival versus ~10⁻³ for 2,4-DBPh—a 4.25× greater reduction [1]. This potency advantage is attributed to enhanced membrane disruption from the highly polarizable iodine substituents, enabling either lower effective dosing or reduced contact time in disinfection protocols.

Stepwise Regioselective Synthesis of Phenolic Natural Products and Drug Intermediates

2,4-Diiodophenol serves as a privileged scaffold for sequential palladium-catalyzed cross-coupling reactions due to the differential reactivity of ortho- versus para-iodine substituents. Under Pd(0)/Cu(I) catalysis, the para-iodine is selectively displaced by terminal alkynes, leaving the ortho-iodine available for subsequent carbonylation or coupling steps [1]. This regioselective functionalization strategy has been successfully employed in the total synthesis of phenolic natural products including Plicatin B, Drupanin, and Eutypine [1], and is not achievable with mono-iodophenols or other 2,4-dihalophenols.

Lipophilic Probe Design for Membrane Permeability and ADME Optimization

For structure-activity relationship (SAR) studies requiring controlled modulation of lipophilicity, 2,4-diiodophenol provides a LogP of 2.60 [1]—a 1.01 log unit (10×) increase over 2,4-dichlorophenol (LogP 1.59) . This property makes 2,4-DIPh the preferred phenolic core when designing probes or lead compounds intended for passive membrane diffusion, cellular uptake studies, or blood-brain barrier penetration assessment. The predictable LogP shift from Cl → Br → I enables rational hydrophobicity tuning in medicinal chemistry programs.

Environmental Fate and Disinfection Byproduct (DBP) Research

In environmental chemistry investigations of iodinated DBPs formed during water disinfection, 2,4-diiodophenol represents a critical reference standard. Its persistence in aqueous systems (detectable for up to 32 days under relevant conditions [1]) combined with its defined aqueous solubility of 12.92 mg/L and distinct MS/MS fragmentation pattern (M.W. 345.9) enables precise quantification in complex environmental matrices. Comparative cytotoxicity and developmental toxicity data against the full 2,4-dihalophenol series (Cl, Br, I) further establish its utility in structure-toxicity relationship modeling for DBP risk assessment .

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